1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea
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Overview
Description
1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is a synthetic organic compound characterized by the presence of a tert-butyl group, a dihydrobenzofuran moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine through a series of reactions starting from 2,3-dihydrobenzofuran.
Urea Formation: The intermediate amine is then reacted with tert-butyl isocyanate under controlled conditions to form the desired urea compound. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The dihydrobenzofuran moiety can be oxidized to form corresponding quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The urea linkage can participate in nucleophilic substitution reactions, where the urea nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Quinones and related oxidized derivatives.
Reduction: Amines or alcohols depending on the specific reduction pathway.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for enzymes or receptors involved in disease pathways.
Biology: The compound can be used in biochemical assays to study enzyme kinetics and interactions due to its unique structural features.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Industry: It may be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism by which 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, inhibiting their activity through competitive or non-competitive binding.
Pathways Involved: The compound can modulate biochemical pathways by interacting with key proteins, altering their function and thereby influencing cellular processes.
Comparison with Similar Compounds
- 1-(Tert-butyl)-3-(phenyl)urea
- 1-(Tert-butyl)-3-(benzyl)urea
- 1-(Tert-butyl)-3-(2,3-dihydrobenzofuran-3-yl)urea
This detailed overview provides a comprehensive understanding of 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-tert-butyl-3-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(17-15(19)18-16(2,3)4)9-12-5-6-14-13(10-12)7-8-20-14/h5-6,10-11H,7-9H2,1-4H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCNILPRMICALQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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